Potency Comparison: (±)-Epibatidine vs. Nicotine at the α4β2 nAChR
(±)-Epibatidine dihydrochloride exhibits significantly higher binding affinity for the α4β2 nicotinic acetylcholine receptor compared to the classic agonist nicotine. The measured inhibition constant (Ki) for epibatidine at the α4β2 nAChR is 43 pM [1]. In contrast, the Ki for nicotine at the same receptor subtype is approximately 1 nM [2]. This represents a greater than 20-fold difference in binding potency.
| Evidence Dimension | Binding Affinity (Ki) at α4β2 nAChR |
|---|---|
| Target Compound Data | 43 pM |
| Comparator Or Baseline | Nicotine: ~1 nM |
| Quantified Difference | Epibatidine has >20-fold higher affinity (lower Ki) than nicotine. |
| Conditions | In vitro radioligand binding assays using recombinant or native α4β2 nAChR preparations. |
Why This Matters
This extreme potency dictates the required working concentration ranges in both in vitro assays and in vivo models, making epibatidine a uniquely sensitive probe for α4β2 receptor function and a poor substitute for nicotine in studies where lower potency is required.
- [1] Sullivan, J. P., Decker, M. W., Brioni, J. D., Donnelly-Roberts, D., Anderson, D. J., Bannon, A. W., ... & Arneric, S. P. (1994). (±)-Epibatidine elicits a diversity of in vitro and in vivo effects mediated by nicotinic acetylcholine receptors. Journal of Pharmacology and Experimental Therapeutics, 271(2), 624-631. View Source
- [2] Wikipedia. (n.d.). Alpha-4 beta-2 nicotinic receptor. View Source
